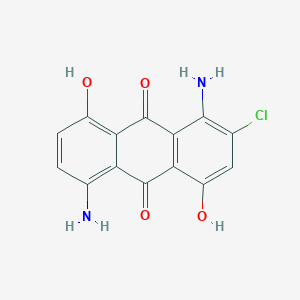
Pyridinetrichlorgold(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organogold(III) complexes often involves the coordination of gold with ligands such as pyridine. One study reported the synthesis of several organogold(III) complexes with pyridine ligands, analyzing their bond-dissociation energies and catalytic efficiencies in hydroarylation reactions of alkynes. This research underscores the methodological developments in organogold chemistry, highlighting the synthesis strategies for these complexes (Bourehil et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of organogold(III) complexes reveals their coordination modes and bond lengths, often determined through X-ray diffraction. The study by Bourehil et al. (2023) provides insights into the Au-NpyrR bond lengths and the pyridine ligand effects, using density functional theory (DFT) and domain-based local pair natural orbital coupled-cluster theory (DLPNO-CCSD(T)) methods for an in-depth understanding of these complexes' structural aspects.
Chemical Reactions and Properties
Organogold(III) complexes are known for their reactivity and catalytic properties. The dissociation energy of these complexes, as a descriptor, has been shown to correlate with their catalytic efficiency in specific reactions, such as the intramolecular hydroarylation of alkynes. This correlation between dissociation energy and catalytic activity underscores the importance of understanding the chemical reactions and properties of organogold(III) complexes for their application in catalysis (Bourehil et al., 2023).
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden
Eine neue Klasse von thermisch aktivierten verzögerten Fluoreszenz (TADF) Pyridin-/Pyrazin-haltigen tetradentaten CCN^N Gold(III)-Komplexen wurde entworfen und synthetisiert . Diese Komplexe haben Photolumineszenz-Quantenausbeuten (PLQYs) von bis zu 0,77 in Festkörper-Dünnschichten gezeigt . Sie wurden in der emittierenden Schicht organischer Leuchtdioden (OLEDs) eingesetzt, was zu einer 30%igen Steigerung der theoretischen Auskopplungseffizienz (ηout) sowie zu einer vielversprechenden Elektrolumineszenz (EL)-Leistung mit maximalen externen Quantenausbeuten (EQEs) von bis zu 15,7% führte .
π-Rückbindungsuntersuchung und Katalyse
Mehrere Organogold(III)-Komplexe basierend auf 4,4’-Diterbutylbiphenyl (C^C) und 2,6-Bis(4-terbutylphenyl)pyridin (CNC)-Liganden wurden synthetisiert . Diese Komplexe wurden verwendet, um die elektronischen Effekte verschiedener substituierter Pyridinliganden (pyrR) auf Organogold(III)-Komplexe zu untersuchen . Dies hat zu Erkenntnissen über die Au-NpyrR-Bindung und den isolopalen Charakter von Au+ mit H+ geführt . Darüber hinaus wurde die Korrelation zwischen der Labilität der Pyridinliganden und der katalytischen Effizienz der Komplexe in einer intramolekularen Hydroarylierungsreaktion von Alkinen gezeigt .
Zukünftige Richtungen
While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .
Wirkmechanismus
Target of Action
Pyridinetrichlorogold(III) is a gold-based compound that has been studied for its potential in various biological applications . The primary targets of this compound are believed to be certain enzymes, such as thioredoxin reductase (TrxR), which play crucial roles in cellular processes . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . For instance, the gold(III) complex inhibits the enzymatic activity of TrxR . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . This interaction results in changes in the cellular processes regulated by these enzymes, potentially leading to cytotoxic effects .
Biochemical Pathways
It is known that the inhibition of trxr can disrupt the redox homeostasis within cells . This disruption can lead to an increase in reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .
Result of Action
The result of Pyridinetrichlorogold(III)'s action is primarily cytotoxic . By inhibiting key enzymes and disrupting cellular processes, the compound can induce cell death . This cytotoxic effect has been observed in various cell lines, suggesting potential applications in cancer treatment .
Eigenschaften
IUPAC Name |
gold(3+);pyridine;trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJOEBQRJABJG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5AuCl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14911-01-4 |
Source


|
| Record name | Gold(III), pyridinetrichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
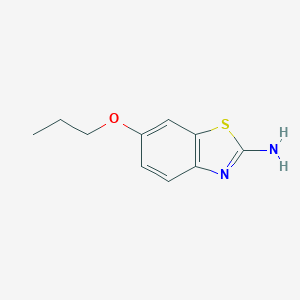

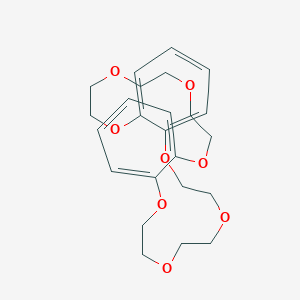


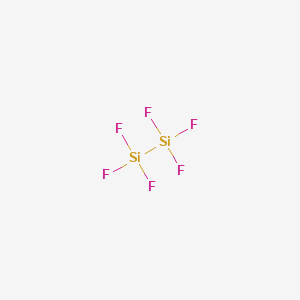
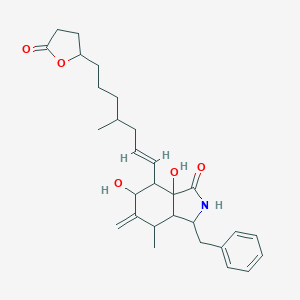

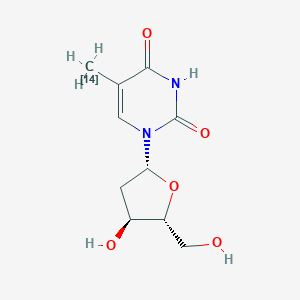
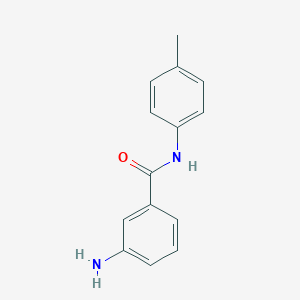
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
